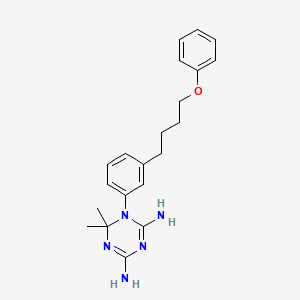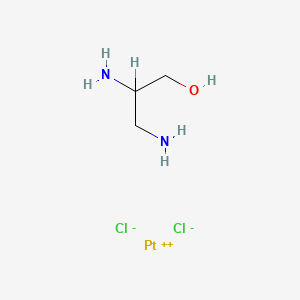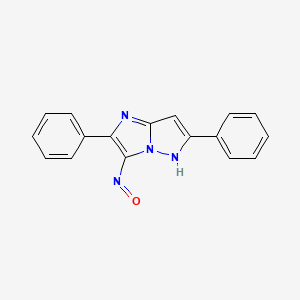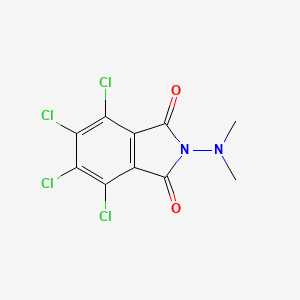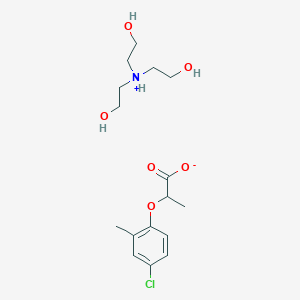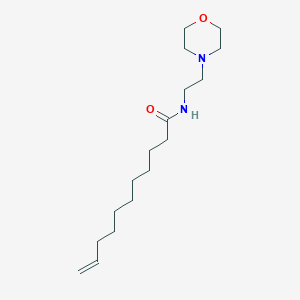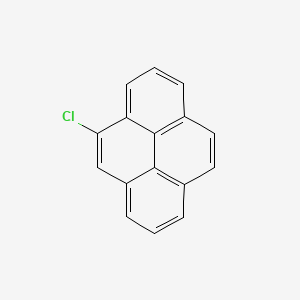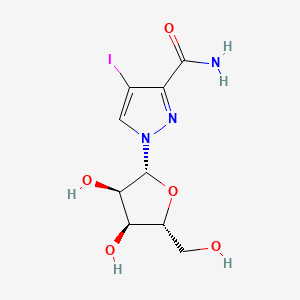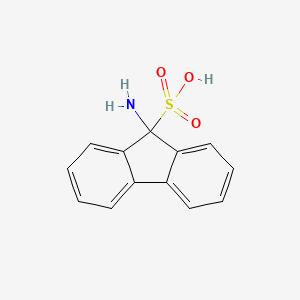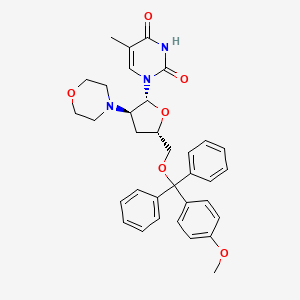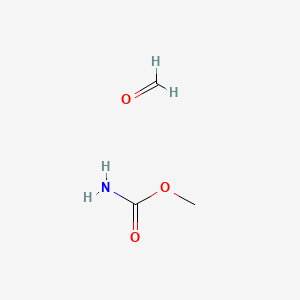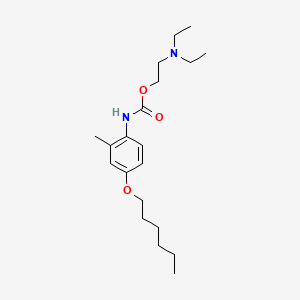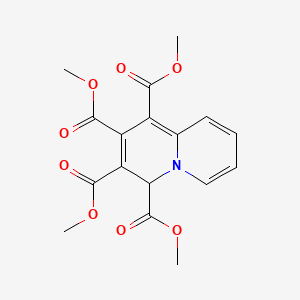
Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate is a heterocyclic compound known for its unique structural properties and reactivity. It is characterized by the presence of four carboxylate groups attached to a quinolizine core, making it a versatile molecule in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate typically involves the reaction of pyridine with dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds through a 1,4-dipolar cycloaddition mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification techniques to meet industrial demands .
化学反应分析
Types of Reactions: Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by hydrochloric acid to yield indolizines.
Cycloaddition: It participates in cycloaddition reactions with other reagents, forming complex structures.
Common Reagents and Conditions:
Hydrochloric Acid: Used for hydrolysis reactions.
Dimethyl Acetylenedicarboxylate (DMAD): Used in the initial synthesis and cycloaddition reactions.
Major Products:
Indolizines: Formed through hydrolysis.
Complex Cycloadducts: Formed through cycloaddition reactions.
科学研究应用
Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate involves its ability to participate in cycloaddition reactions, forming stable intermediates and products. The molecular targets and pathways involved in its biological activities are still under investigation, with studies focusing on its interaction with microbial cell membranes and enzymes .
相似化合物的比较
Tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate: Another quinolizine derivative with similar structural features.
Indolizines: Formed as hydrolysis products of tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and material science .
属性
CAS 编号 |
1101-39-9 |
|---|---|
分子式 |
C17H17NO8 |
分子量 |
363.3 g/mol |
IUPAC 名称 |
tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C17H17NO8/c1-23-14(19)10-9-7-5-6-8-18(9)13(17(22)26-4)12(16(21)25-3)11(10)15(20)24-2/h5-8,13H,1-4H3 |
InChI 键 |
JXDYWRXGPXTCKX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C(=C(C(=C2N1C=CC=C2)C(=O)OC)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


